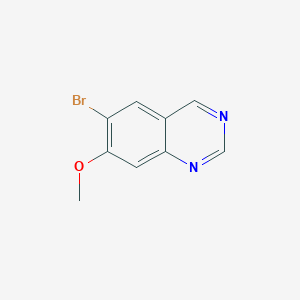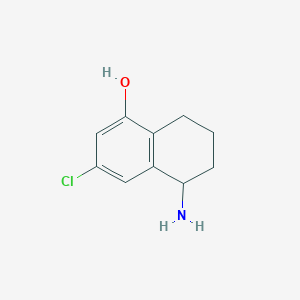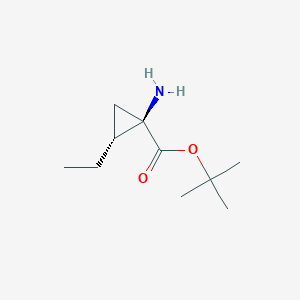
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with a tert-butyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of ethyl diazoacetate with an appropriate olefin in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involved may include enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-tert-butyl (1R,2R)-2-aminocyclopropylcarbamate
- Rel-tert-butyl (1R,2R)-2-hydroxycyclopentylcarbamate
- Rel-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropylcarbamate
Uniqueness
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group and the ethyl substituent on the cyclopropane ring provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3/t7-,10-/m1/s1 |
Clé InChI |
IHJQXMRANKZAFZ-GMSGAONNSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N |
SMILES canonique |
CCC1CC1(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


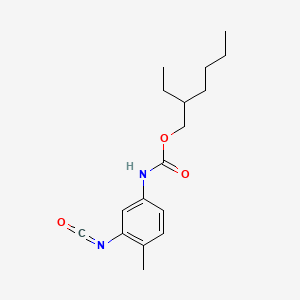
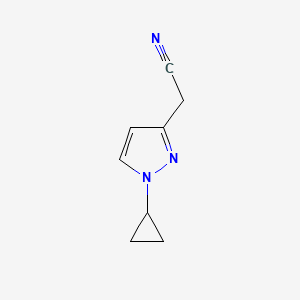
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
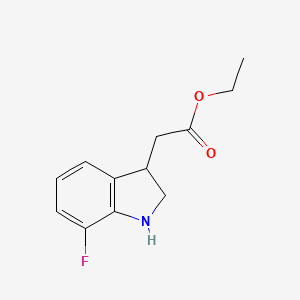
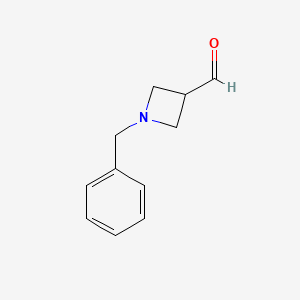

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester](/img/structure/B12977053.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12977059.png)
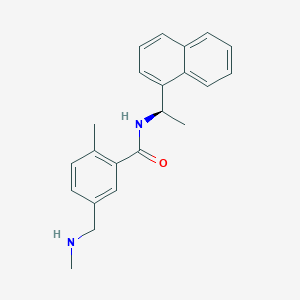
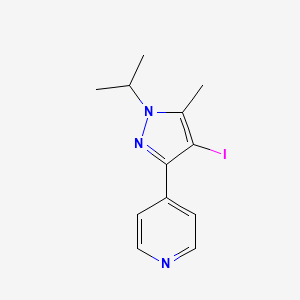
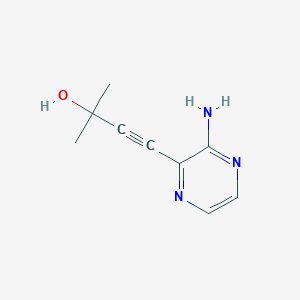
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B12977079.png)
